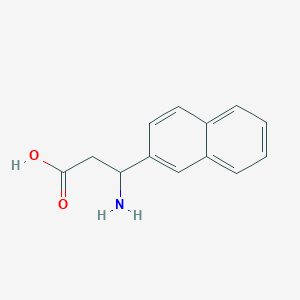

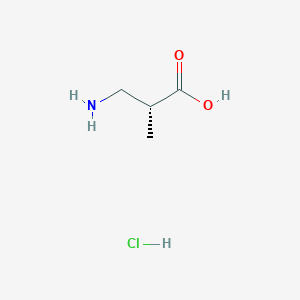

(R)-3-Amino-2-methylpropanoic acid hydrochloride

货号 B164803

CAS 编号:

188777-40-4

分子量: 139.58 g/mol

InChI 键: CGGBOMJVYQTWRN-AENDTGMFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left. The body uses amino acids to make proteins to help the body grow, break down food, repair body tissue, and perform many other body functions. Amino acids can also be used as a source of energy by the body .

Synthesis Analysis

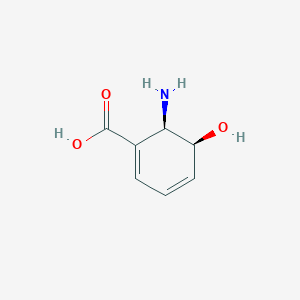

The synthesis of amino acids typically involves the reductive amination of alpha-keto acids. Alpha-keto acids are carbon acids at the alpha position that can undergo decarboxylation to give a carboxylic acid .Molecular Structure Analysis

Amino acids have a central carbon atom called the alpha carbon. Attached to this carbon are a hydrogen atom, an amino group (-NH2), a carboxyl group (-COOH), and a variable group known as the side chain or R group .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which links amino acids together to form proteins, and decarboxylation, which removes a carboxyl group from the amino acid .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their side chains or R groups. These can range from nonpolar and hydrophobic to polar and hydrophilic. Some amino acids have acidic or basic side chains .作用机制

未来方向

属性

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 |

Source

|

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-methylpropanoic acid hydrochloride | |

CAS RN |

132605-98-2 |

Source

|

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

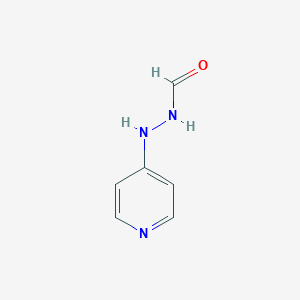

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI)

131052-48-7

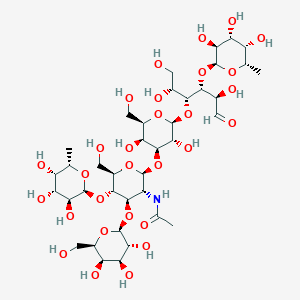

Lacto-N-difucohexose II

62258-12-2

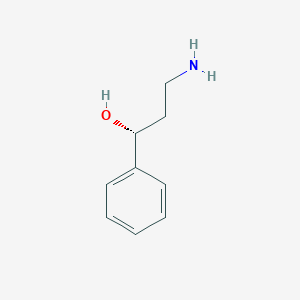

(R)-3-Amino-1-phenyl-propan-1-OL

138750-31-9

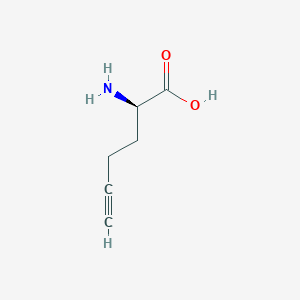

5-Hexynoic acid, 2-amino-, (2R)-

211054-02-3

![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)